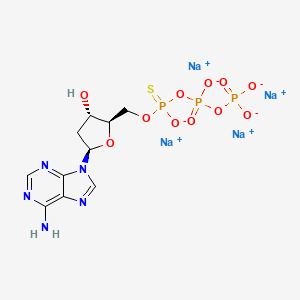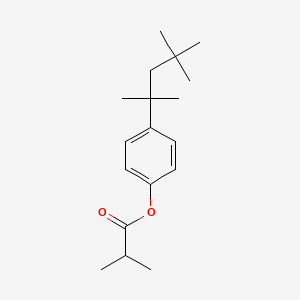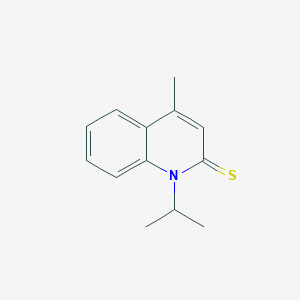
1,1,3,3-Tetramethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethylcyclopentane is a hydrocarbon with the molecular formula C₉H₁₈ . It is a derivative of cyclopentane, where four of the hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure the complete substitution of hydrogen atoms with methyl groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetramethylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can replace one or more hydrogen atoms with halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic media.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while halogenation can produce various halogenated derivatives .
Applications De Recherche Scientifique
1,1,3,3-Tetramethylcyclopentane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and as a precursor in the synthesis of more complex molecules.
Biology: Research involving this compound includes its potential effects on biological systems and its use as a solvent in biochemical experiments.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetramethylcyclopentane in chemical reactions involves the interaction of its methyl groups and cyclopentane ring with various reagents. The molecular targets and pathways depend on the specific reaction being studied. For example, in oxidation reactions, the methyl groups may be targeted by oxidizing agents, leading to the formation of alcohols or ketones .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: The parent compound of 1,1,3,3-tetramethylcyclopentane, with no methyl substitutions.
1,1,3,4-Tetramethylcyclopentane: A similar compound with different methyl group positions.
2-Ethyl-1,1,3,3-tetramethylcyclopentane: Another derivative with an ethyl group substitution.
Uniqueness
This compound is unique due to its specific methyl group substitutions, which impart distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
50876-33-0 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
1,1,3,3-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-8(2)5-6-9(3,4)7-8/h5-7H2,1-4H3 |
Clé InChI |
YWYCGTZNHWYQBD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)

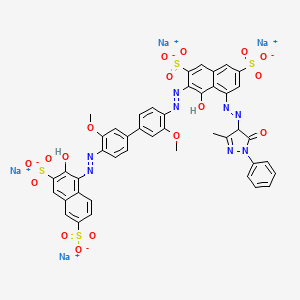

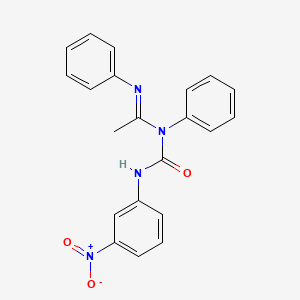
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

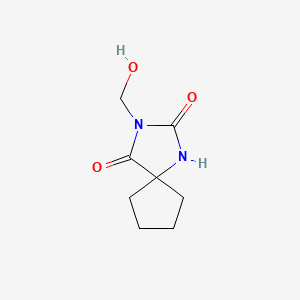
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
